Cas no 1823679-99-7 (Tert-butyl 3-amino-3-cyclobutylpropanoate)

Tert-butyl 3-amino-3-cyclobutylpropanoate is a versatile intermediate in organic synthesis, particularly valued for its cyclobutyl and amino functional groups. The tert-butyl ester moiety enhances solubility in organic solvents and facilitates selective deprotection under mild acidic conditions. Its rigid cyclobutyl ring contributes to steric constraints, making it useful in the design of conformationally restricted compounds. The primary amine functionality allows for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic routes. Its structural features make it a valuable building block for constructing complex molecular architectures.
Tert-butyl 3-amino-3-cyclobutylpropanoate structure
1823679-99-7 structure
Product Name:Tert-butyl 3-amino-3-cyclobutylpropanoate
CAS No:1823679-99-7
MF:C11H21NO2
MW:199.28994345665
CID:5607168
PubChem ID:164663843
Update Time:2025-10-31

Tert-butyl 3-amino-3-cyclobutylpropanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-amino-3-cyclobutylpropanoate
    • EN300-843541
    • 1823679-99-7
    • Tert-butyl 3-amino-3-cyclobutylpropanoate
    • Inchi: 1S/C11H21NO2/c1-11(2,3)14-10(13)7-9(12)8-5-4-6-8/h8-9H,4-7,12H2,1-3H3
    • InChI Key: CXAFPGCAZGZKHQ-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(CC(C1CCC1)N)=O

Computed Properties

  • Exact Mass: 199.157228913g/mol
  • Monoisotopic Mass: 199.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 52.3Ų

Tert-butyl 3-amino-3-cyclobutylpropanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-843541-1g
tert-butyl 3-amino-3-cyclobutylpropanoate
1823679-99-7
1g
$699.0 2023-09-02
Enamine
EN300-843541-5g
tert-butyl 3-amino-3-cyclobutylpropanoate
1823679-99-7
5g
$2028.0 2023-09-02
Enamine
EN300-843541-10g
tert-butyl 3-amino-3-cyclobutylpropanoate
1823679-99-7
10g
$3007.0 2023-09-02
Enamine
EN300-843541-0.05g
tert-butyl 3-amino-3-cyclobutylpropanoate
1823679-99-7 95%
0.05g
$587.0 2024-05-21
Enamine
EN300-843541-0.1g
tert-butyl 3-amino-3-cyclobutylpropanoate
1823679-99-7 95%
0.1g
$615.0 2024-05-21
Enamine
EN300-843541-0.25g
tert-butyl 3-amino-3-cyclobutylpropanoate
1823679-99-7 95%
0.25g
$642.0 2024-05-21
Enamine
EN300-843541-0.5g
tert-butyl 3-amino-3-cyclobutylpropanoate
1823679-99-7 95%
0.5g
$671.0 2024-05-21
Enamine
EN300-843541-1.0g
tert-butyl 3-amino-3-cyclobutylpropanoate
1823679-99-7 95%
1.0g
$699.0 2024-05-21
Enamine
EN300-843541-2.5g
tert-butyl 3-amino-3-cyclobutylpropanoate
1823679-99-7 95%
2.5g
$1370.0 2024-05-21
Enamine
EN300-843541-5.0g
tert-butyl 3-amino-3-cyclobutylpropanoate
1823679-99-7 95%
5.0g
$2028.0 2024-05-21

Tert-butyl 3-amino-3-cyclobutylpropanoate Related Literature

Additional information on Tert-butyl 3-amino-3-cyclobutylpropanoate

Introduction to Tert-butyl 3-amino-3-cyclobutylpropanoate (CAS No. 1823679-99-7)

Tert-butyl 3-amino-3-cyclobutylpropanoate, identified by the Chemical Abstracts Service Number (CAS No.) 1823679-99-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemical research. This compound, featuring a unique structural configuration, combines a tert-butyl group with an amino-substituted cyclobutylpropanoate moiety, making it a versatile intermediate in the synthesis of complex molecules.

The molecular structure of Tert-butyl 3-amino-3-cyclobutylpropanoate consists of a cyclobutane ring substituted at the 3-position with both an amino group (-NH₂) and a propanoate ester (-COOCH₃). The presence of the tert-butyl group enhances the steric hindrance around the reactive sites, which can be strategically exploited in drug design to improve metabolic stability and binding affinity. This structural feature has made it a subject of interest for medicinal chemists exploring novel pharmacophores.

In recent years, the demand for advanced intermediates in drug development has surged, driven by the need for more effective and targeted therapies. Tert-butyl 3-amino-3-cyclobutylpropanoate has emerged as a valuable building block in the synthesis of biologically active compounds. Its ability to serve as a precursor for more complex molecules has been leveraged in the creation of novel therapeutic agents. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzymatic pathways involved in inflammatory diseases and cancer.

One of the most compelling aspects of Tert-butyl 3-amino-3-cyclobutylpropanoate is its role in constructing heterocyclic frameworks, which are prevalent in many bioactive molecules. The cyclobutyl ring introduces rigidity to the molecular structure, which can enhance interactions with biological targets. This rigidity, combined with the flexibility provided by the amino and ester functionalities, allows for fine-tuning of pharmacokinetic properties such as solubility and bioavailability.

The synthesis of Tert-butyl 3-amino-3-cyclobutylpropanoate typically involves multi-step organic reactions, often starting from commercially available precursors like tert-butanol and cyclohexanone derivatives. Advanced synthetic techniques, including catalytic hydrogenation and nucleophilic substitution reactions, are employed to introduce the necessary functional groups while maintaining high selectivity and yield. The efficiency of these synthetic routes is crucial for large-scale production, ensuring that pharmaceutical companies can access sufficient quantities of this intermediate for research and development purposes.

Recent studies have highlighted the potential applications of Tert-butyl 3-amino-3-cyclobutylpropanoate in the development of protease inhibitors. Proteases play a critical role in various physiological processes, and their overactivity is associated with numerous diseases. By incorporating this compound into drug candidates, researchers aim to design molecules that can selectively inhibit target proteases without affecting other enzymes. Preliminary computational studies suggest that derivatives of Tert-butyl 3-amino-3-cyclobutylpropanoate exhibit promising binding affinities to certain protease families, making them attractive candidates for further optimization.

The versatility of Tert-butyl 3-amino-3-cyclobutylpropanoate extends beyond protease inhibition. Its structural motif has been explored in the development of kinase inhibitors, which are essential for treating cancers and inflammatory disorders. The combination of steric bulk from the tert-butyl group and hydrogen bonding capabilities from the amino group allows for precise modulation of binding interactions with kinase active sites. This has led to several innovative drug candidates entering clinical trials, showcasing the importance of this intermediate in modern drug discovery.

In addition to its role in small-molecule drug development, Tert-butyl 3-amino-3-cyclobutylpropanoate has found applications in materials science and agrochemicals. Its unique structural features make it a useful precursor for synthesizing polymers with tailored properties. These polymers can exhibit enhanced mechanical strength or biodegradability, depending on how they are functionalized using this intermediate. Similarly, in agrochemicals, derivatives of Tert-butyl 3-amino-3-cyclobutylpropanoate have been investigated as potential herbicides or fungicides due to their ability to interact with biological targets in plants.

The future prospects for Tert-butyl 3-amino-3-cyclobutylpropanoate are promising, with ongoing research exploring new synthetic methodologies and applications. Advances in automation and continuous flow chemistry are expected to improve the scalability and cost-efficiency of producing this compound. Furthermore, interdisciplinary collaborations between organic chemists and computational biologists will likely accelerate the discovery of novel bioactive molecules derived from this intermediate.

In conclusion,Tert-butyl 3-amino-3-cyclobutylpropanoate (CAS No. 1823679-99-7) represents a significant advancement in pharmaceutical chemistry as a versatile building block for complex molecules. Its unique structural features have enabled its use in developing innovative therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic strategies,Tert-butyl 3-amino-3-cycлобутылпропаноат will undoubtedly remain at forefrontof chemical innovation.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD